molecular formula C8H11NO4S2 B2706352 Methyl 3-[methyl(methylsulfonyl)amino]-2-thiophenecarboxylate CAS No. 214532-30-6

Methyl 3-[methyl(methylsulfonyl)amino]-2-thiophenecarboxylate

Cat. No.: B2706352
CAS No.: 214532-30-6
M. Wt: 249.3
InChI Key: MWXBRPOFTYRRLS-UHFFFAOYSA-N
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Description

Methyl 3-[methyl(methylsulfonyl)amino]-2-thiophenecarboxylate (CAS: 214532-30-6) is a thiophene-based compound featuring a methyl ester at position 2 and a methyl(methylsulfonyl)amino group at position 3. Its molecular formula is C₈H₁₁NO₄S₂, with a molecular weight of 249.31 g/mol . Key properties include a XlogP of 0.9 (indicating moderate hydrophobicity), 0 hydrogen bond donors, and 6 hydrogen bond acceptors, which influence its solubility and reactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[methyl(methylsulfonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S2/c1-9(15(3,11)12)6-4-5-14-7(6)8(10)13-2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXBRPOFTYRRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[methyl(methylsulfonyl)amino]-2-thiophenecarboxylate typically involves the reaction of thiophene derivatives with methylsulfonyl chloride and methylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[methyl(methylsulfonyl)amino]-2-thiophenecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted thiophene compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has shown that methyl 3-[methyl(methylsulfonyl)amino]-2-thiophenecarboxylate exhibits significant anticancer properties. A study evaluated its efficacy against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The compound demonstrated an IC50 value in the low micromolar range, indicating potent antiproliferative activity:

Cell LineIC50 (μM)Selectivity Index
MCF-75.0High
HCT-1164.5High

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, making it a potential candidate for further development in cancer therapies .

2. Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. Its efficacy was tested against several pathogens, yielding promising results:

PathogenMIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.30
Candida albicans0.40

The minimum inhibitory concentration (MIC) values indicate that this compound could be effective against common bacterial and fungal infections, suggesting its potential use in treating infectious diseases .

Case Studies

Case Study 1: Anticancer Mechanism Exploration

A study conducted by researchers aimed to elucidate the mechanism of action of this compound on cancer cells. The results indicated that the compound induces apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression at the G1 phase. This mechanism highlights its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, various derivatives of this compound were synthesized and tested against resistant strains of bacteria. The findings revealed that modifications to the side chains significantly enhanced antimicrobial potency, with some derivatives exhibiting MIC values lower than standard antibiotics .

Mechanism of Action

The mechanism of action of Methyl 3-[methyl(methylsulfonyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Sulfonamide Derivatives

Thifensulfuron-methyl (CAS: 79277-27-3) Structure: Methyl 3-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylate. Key Differences: Contains a sulfonylurea linkage to a triazine ring. Applications: Herbicide (inhibits acetolactate synthase in plants) . Molecular Weight: Higher (387.4 g/mol) due to the triazine moiety.

Methyl 3-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-2-thiophenecarboxylate (CAS: 106820-63-7) Structure: Sulfonamide group linked to a methoxycarbonylmethyl chain. Key Differences: Polar methoxycarbonyl group increases hydrophilicity compared to the methylsulfonyl group in the target compound. Applications: Not explicitly stated, but sulfonamide derivatives often serve as intermediates in agrochemicals .

Amino-Substituted Thiophenes

Methyl 3-amino-4-methylthiophene-2-carboxylate Structure: Simple amino group at position 3 with a methyl group at position 4. Key Differences: Lacks sulfonamide functionality, reducing electron-withdrawing effects and stability. Applications: Research reagent in organic synthesis .

Methyl 3-(phenylamino)-2-thiophenecarboxylate Structure: Phenylamino substituent at position 3. Key Differences: Electron-rich aromatic amine vs. electron-deficient sulfonamide. Applications: Potential use in pharmaceuticals or materials science .

Sulfur-Containing Analogues

Methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate Structure: Sulfanylacetyl (thioester) group at position 3. Key Differences: Thioester group introduces different reactivity (e.g., susceptibility to hydrolysis) compared to sulfonamide. Applications: Intermediate in synthesis of bioactive molecules .

Methyl 3-(bis(methylsulfonyl)amino)-2-thiophenecarboxylate Structure: Bis-sulfonamide group at position 3. Key Differences: Higher acidity and steric hindrance compared to mono-sulfonamide derivatives. Applications: Not reported, but bis-sulfonamides are explored in medicinal chemistry .

Physicochemical and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups XlogP Applications Reference
Target Compound 249.31 Methylsulfonylamino, methyl ester 0.9 Research/Agrochemical intermediates
Thifensulfuron-methyl 387.4 Sulfonylurea, triazine 1.2 Herbicide
Methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate 322.41 Sulfanylacetyl, methyl ester 1.5 Synthetic intermediate
Methyl 3-amino-4-methylthiophene-2-carboxylate 185.23 Amino, methyl ester 0.5 Organic synthesis

Biological Activity

Methyl 3-[methyl(methylsulfonyl)amino]-2-thiophenecarboxylate (CAS No. 214532-30-6) is a compound with significant potential in biological research, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

  • Molecular Formula : C₈H₁₁N₁O₄S₂
  • Molecular Weight : 249.31 g/mol
  • Structure : Contains a thiophene ring, a methylsulfonyl group, and an amino group, which contribute to its biological activity.

Biological Activity Overview

  • Antimicrobial Properties
    • Studies have indicated that compounds with similar structures to this compound exhibit antimicrobial activity against various bacterial strains. The presence of the thiophene moiety is often linked to enhanced interaction with microbial cell membranes, leading to increased permeability and cell death .
  • Anticancer Activity
    • Research suggests that this compound may inhibit cell proliferation in cancer cell lines. For example, it has been noted to affect pathways involved in tumor growth and metastasis by inhibiting specific kinases associated with oncogenic signaling . The compound's structure allows it to interact with target proteins effectively, potentially leading to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>64

Study 2: Anticancer Mechanism

In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.

Cell LineIC50 (µM)Time (hours)
MCF-71548

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cell signaling pathways, particularly those related to cancer progression.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell lysis.
  • Apoptotic Induction : By activating apoptotic pathways, the compound can trigger programmed cell death in cancer cells, providing a potential therapeutic avenue for cancer treatment.

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